Copper(II)acetyl acetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

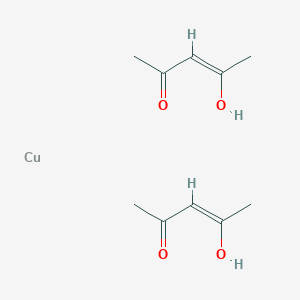

Molecular Formula |

C10H16CuO4 |

|---|---|

Molecular Weight |

263.78 g/mol |

IUPAC Name |

copper;(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

InChI Key |

ZKXWKVVCCTZOLD-FDGPNNRMSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Synthesis and Derivatization of Copper Ii Acetylacetonate

Synthetic Methodologies for Bis(acetylacetonato)copper(II)

The preparation of bis(acetylacetonato)copper(II), often abbreviated as Cu(acac)₂, can be achieved through several routes, primarily categorized into conventional solution-phase methods and modern microwave-assisted techniques.

The most common and traditional method for synthesizing Cu(acac)₂ involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in a suitable solvent. jmchemsci.comscribd.com The reaction is typically performed in an aqueous or alcoholic medium. A base, such as ammonia (B1221849) or an acetate (B1210297) salt, is often used to deprotonate the acetylacetone, facilitating its coordination to the Cu(II) ion. scribd.comscribd.com

| Copper(II) Salt | Base/Solvent System | Conditions | Yield | Reference |

| Copper(II) acetate | Methanol/Water | Reflux for 2 hours | 95% | jmchemsci.comjmchemsci.com |

| Copper(II) nitrate (B79036) | Aqueous ammonia | Stirring, dropwise addition | 125.6% (crude, likely wet) | scribd.com |

| Copper(II) nitrate | Aqueous ammonia | Stirring, dropwise addition | 124.16% (crude, likely wet) | scribd.com |

Note: Yields reported above 100% are likely due to the presence of residual solvent in the final product.

To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. scispace.com The synthesis of metal acetylacetonates (B15086760) can be significantly expedited using this technique. scispace.com For example, the synthesis of copper nanostructures from copper(II) acetylacetonate (B107027) in benzyl (B1604629) alcohol is achieved rapidly through microwave irradiation. rsc.orgresearchgate.net This same principle of rapid, localized heating can be applied to the formation of the Cu(acac)₂ complex itself.

Microwave-assisted methods for synthesizing coordination compounds can reduce reaction times from hours to mere minutes. scispace.com This rapid heating is a key advantage, offering an energy-saving and efficient process. scispace.com While detailed examples for the direct synthesis of Cu(acac)₂ are less common in literature than its use as a precursor in microwave reactions, the principles suggest a significant enhancement over conventional methods. For instance, a mixture of a copper salt and acetylacetone in a suitable solvent can be exposed to microwave irradiation for a short duration to yield the desired product. scispace.comcsic.es

| Method | Typical Reaction Time | Key Advantages | Reference |

| Conventional Heating | Hours | Simple setup, well-established | jmchemsci.comjmchemsci.com |

| Microwave-Assisted | Minutes | Rapid heating, reduced time, energy efficient | scispace.com |

Ligand Modification and Substitution Reactions

The coordinated acetylacetonate ligands in Cu(acac)₂ are not inert and can undergo various reactions. This allows for the synthesis of a wide array of derivatives, including halogenated analogues, heteroleptic complexes, and Schiff base complexes.

The acetylacetonate ligand can be modified prior to or after complexation. A common modification is halogenation at the central carbon atom (the γ-position) of the β-diketone ring. The synthesis of bis(3-chloroacetylacetonato)copper(II) provides a clear example. jmchemsci.com The procedure is analogous to the synthesis of the parent Cu(acac)₂, but 3-chloro-acetylacetone is used instead of acetylacetone. The reaction of copper(II) acetate with two equivalents of 3-chloro-acetylacetone in a refluxing methanol-water mixture yields the desired greenish-grey solid product in high yield (97%). jmchemsci.com

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand coordinated to the central metal ion. Cu(acac)₂ serves as a common starting material for synthesizing such complexes, typically of the form [Cu(acac)(L)]⁺ or [Cu(acac)(L)X], where L is a neutral chelating ligand and X is an anion. niscpr.res.inrsc.org These reactions often involve the partial substitution of one acetylacetonate ligand.

These syntheses are frequently accomplished through one-pot reactions. lew.ro For example, reacting Cu(acac)₂ with bidentate nitrogen-donor ligands like 2,2′-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen) in the presence of a copper(II) salt can yield heteroleptic complexes. researchgate.netscholarsresearchlibrary.com In these structures, the Cu(II) ion is typically coordinated to one acetylacetonate ligand and the bidentate diimine ligand in the equatorial plane, with another group (like a halide or water molecule) occupying an axial position, resulting in a square pyramidal geometry. researchgate.net Similarly, reactions with various chelating ligands such as ethylenediamine (B42938) or glycine (B1666218) in non-aqueous solvents like toluene (B28343) or dichloromethane (B109758) can produce mixed-ligand complexes. niscpr.res.in

| Ancillary Ligand (L) | Co-ligand (X) | Resulting Complex Formula | Geometry at Cu(II) | Reference |

| 2,2′-bipyridine (bpy) | Chloride (Cl⁻) | [Cu(acac)(bpy)Cl] | Square Pyramidal | researchgate.net |

| 1,10-phenanthroline (phen) | Bromide (Br⁻) | [Cu(acac)(phen)Br] | Square Pyramidal | researchgate.net |

| N,N-dibenzylethylenediamine | Tetraphenylborate (BPh₄⁻) | [Cu(X-diamine)(acac)]BPh₄ | Square Planar | umz.ac.ir |

| Ethylenediamine (en) | None | [Cu(acac)(en)]⁺ | Square Planar | niscpr.res.in |

| 1,1,1-trifluoro-2,4-pentanedione (tfa) | None | [Cu(tfa)(acac)] | Square Planar | scholarsresearchlibrary.com |

Template synthesis is a powerful method where a metal ion acts as a template, organizing reactants to facilitate a specific reaction that might not occur otherwise. Cu(acac)₂ can function as a template for the synthesis of Schiff base complexes. niscpr.res.inmdpi.com In this process, the carbonyl group of the coordinated acetylacetonate ligand condenses with a primary amine. niscpr.res.inrsc.org

This reaction is typically carried out in refluxing ethanol (B145695), methanol, or aqueous acetone. niscpr.res.in The reaction of Cu(acac)₂ with chelating ligands containing primary amine groups, such as ethylenediamine or o-aminophenol, can lead to the formation of a new Schiff base ligand that remains coordinated to the copper(II) ion. niscpr.res.in One or both of the copper-oxygen bonds in the original complex may cleave during the reaction, allowing the free carbonyl group to condense with the amine. niscpr.res.in For example, a novel bis-Schiff-base copper(II) complex has been prepared by first functionalizing a support with acetylacetone, followed by a template reaction with 2-picolylamine and a copper(II) salt. rsc.orgrsc.org This demonstrates the versatility of the acetylacetonate moiety in forming more complex, multidentate ligand systems. rsc.org

Adduct Formation and Coordination Chemistry of Copper(II)acetylacetonate

The square-planar complex bis(acetylacetonato)copper(II), often abbreviated as Cu(acac)₂, behaves as a Lewis acid. This characteristic allows it to react with Lewis bases, particularly nitrogen-containing ligands, to form addition compounds or adducts. oup.com The formation of these adducts is influenced by factors such as the basicity and steric properties of the incoming nitrogen base. rsc.org

Formation of Lewis Acid-Base Adducts with Nitrogen Bases

Copper(II) acetylacetonate readily forms Lewis acid-base adducts with a variety of nitrogen bases. These reactions typically occur in non-aqueous media like toluene, dichloromethane, or dichloroethane. niscpr.res.in The interaction involves the coordination of the nitrogen base to the copper center, usually in an axial position relative to the plane of the Cu(acac)₂ complex. rsc.orgresearchgate.net

Studies have investigated adducts formed with a range of nitrogen heterocycles, including pyridine (B92270), methylpyridines, and diazines. rsc.orgresearchgate.net The formation of these adducts causes small perturbations in the electron paramagnetic resonance (EPR) spin Hamiltonian parameters, which is consistent with the axial coordination of the nitrogen base to the Cu(II) ion. rsc.org For instance, the reaction of Cu(acac)₂ with an equimolar amount of ethylenediamine in dry dichloromethane yields a pale green 1:1 adduct. oup.com While many adducts with monodentate nitrogen bases are known, stable octahedral adducts with chelating diamines like ethylenediamine are also well-documented. oup.com

The stability and stoichiometry of the resulting adducts are dependent on the nature of the ligand. For example, pyridine bases tend to form square pyramidal, mono-axial adducts even when the base is in large molar excess. core.ac.uk

Table 1: Examples of Nitrogen Base Adducts with Cu(acac)₂

| Nitrogen Base | Adduct Type | Coordination |

| Pyridine | Mono-adduct | Axial |

| Methylpyridines | Mono-adduct | Axial |

| Diazines | Mono-adduct | Axial |

| Ethylenediamine | 1:1 Adduct | Octahedral |

| 2-amino-6-methyl-pyridine | Mono-adduct | Axial |

This table summarizes the types of adducts formed between Cu(acac)₂ and various nitrogen bases as identified in research studies. oup.comrsc.orgcore.ac.uk

Investigation of Adducts with Bipyridine and Imidazole (B134444) Ligands

The coordination chemistry of Cu(acac)₂ with bidentate ligands like 2,2′-bipyridine and biologically relevant ligands such as imidazole has been a subject of extensive research. The reaction of Cu(acac)₂ with 2,2'-bipyridine (B1663995) can lead to the formation of mixed ligand complexes, and their synthesis has been well-documented. scholarsresearchlibrary.com For example, reacting Cu(acac)₂ with 4,4'-Bipyridine (B149096) in acetonitrile (B52724) results in a cyan solid adduct. jmchemsci.com

The interaction between Cu(acac)₂ and imidazole is particularly complex and dependent on the concentration ratio of the reactants. acs.orgacs.org At low imidazole concentrations (e.g., a Cu:Im ratio of 1:10), a five-coordinate mono-adduct, [Cu(acac)₂Im], is formed where the imidazole coordinates in the axial position. acs.org As the concentration of imidazole increases (e.g., a Cu:Im ratio of 1:50), a six-coordinate bis-adduct, [Cu(acac)₂Im₂], is formed. acs.orgacs.org The formation of these different species can be monitored using EPR spectroscopy. acs.org

Derivatives of imidazole have also been studied. Bulkier substitutes like 2-methyl-imidazole and benzimidazole (B57391) tend to form only the mono-adduct, [Cu(acac)₂(L)n=1], whereas 4(5)-methyl-imidazole can form the bis-adduct. acs.org

Elucidation of Coordination Modes in Adducts

Advanced spectroscopic techniques are crucial for determining the precise coordination geometry of these adducts. Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, often combined with Density Functional Theory (DFT) calculations, provide detailed structural insights. rsc.orgacs.orgcardiff.ac.uk

For pyridine adducts, such as [Cu(acac)₂(pyridine)], ENDOR studies have confirmed the expected axial coordination through the pyridine nitrogen. rsc.orgresearchgate.net However, for substituted pyridines like 2-amino-6-methyl-pyridine, the coordination can be more complex, with binding occurring through the exocyclic amino nitrogen, featuring a significant tilt of the pyridine ring. rsc.org

In the case of imidazole adducts, extensive studies have been performed to distinguish between different possible coordination modes for the bis-adduct, [Cu(acac)₂Im₂]. acs.org By comparing experimental data with DFT calculations for various isomers (cis-mixed plane, trans-axial, and trans-equatorial), the preferred coordination has been identified as trans-equatorial. acs.orgacs.org In this arrangement, the two imidazole ligands coordinate in the equatorial plane, displacing the acetylacetonate ligands. This is in contrast to the mono-adduct where the imidazole binds axially. acs.org HYSCORE analysis has also been used to determine the hyperfine and quadrupole values for the nitrogen atoms within the imidazole ring, further confirming the coordination details. acs.org

Table 2: Spectroscopic Parameters for Cu(acac)₂-Imidazole Adducts

| Complex | Cu:Im Ratio | Coordination Number | g-values (g₁, g₂, g₃) | A-values (A₁, A₂, A₃) in MHz |

| [Cu(acac)₂Im] | 1:10 | 5 | 2.063, 2.063, 2.307 | 26, 15, 472 |

| [Cu(acac)₂Im₂] | 1:50 | 6 | 2.059, 2.059, 2.288 | 30, 30, 498 |

This table presents the spin Hamiltonian parameters obtained from EPR spectroscopy for the mono- and bis-adducts of Cu(acac)₂ with imidazole in a frozen solution, indicating distinct electronic environments for the two species. acs.org

Spectroscopic and Electronic Structure Elucidation of Copper Ii Acetylacetonate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within Copper(II) acetylacetonate (B107027), often abbreviated as Cu(acac)₂. By analyzing the vibrational modes of the molecule, researchers can identify characteristic functional groups and understand the nature of the metal-ligand interactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of Cu(acac)₂. The infrared spectrum of this complex exhibits several characteristic absorption bands that are indicative of its molecular structure.

Key vibrational bands observed in the FT-IR spectrum of Cu(acac)₂ include those associated with the acetylacetonate ligand and the copper-oxygen bonds. The region between 1777-1668 cm⁻¹ corresponds to the carbon-oxygen stretching band. bsz-bw.de Due to electron resonance within the chelate ring, this peak is a defining feature. bsz-bw.de Studies have identified stretching vibrations for C=C-H groups, which confirm coordination with the bipyridine moiety in adducts, at wave numbers around 3001 cm⁻¹. jmchemsci.com Out-of-plane bending vibrations of the CH₃ groups are typically observed around 1018 cm⁻¹. jmchemsci.com

The interaction between the copper ion and the acetylacetonate ligand is evident in the lower frequency region of the spectrum. The bands assigned to the Cu-O stretching vibrations are found in the range of 682 cm⁻¹ to 609 cm⁻¹. jmchemsci.com Ring deformation vibrations have also been identified, with bands appearing around 455 cm⁻¹. jmchemsci.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for Copper(II) acetylacetonate and its Adducts

| Vibrational Mode | CuA (cm⁻¹) | CuABpy (cm⁻¹) | CuA-Cl (cm⁻¹) | CuA-ClBpy (cm⁻¹) | Reference |

| υ(C=C-H) | 3001 | 3039 | 3008 | 3055 and 3001 | jmchemsci.com |

| δ(CH₃) out-of-plane | 1018 | 1006 | 1033 | 1033 | jmchemsci.com |

| δ(C=C-H) out-of-plane | 779 | 756 | - | - | jmchemsci.com |

| υ(Cu-O) | 682, 651, 609 | 663, 601 | 628 | 617 | jmchemsci.com |

| Ring Deformation | 455 | 428 | 462 | 439 | jmchemsci.com |

Note: CuA refers to Copper(II) acetylacetonate, CuABpy to its 4,4'-bipyridine (B149096) adduct, CuA-Cl to Copper(II) 3-chloroacetylacetonate, and CuA-ClBpy to its 4,4'-bipyridine adduct.

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar vibrations. For centrosymmetric molecules like Cu(acac)₂, certain vibrations may be Raman-active but IR-inactive, offering a more complete picture of the vibrational landscape.

In the Raman spectrum of Cu(acac)₂, the totally symmetric (A₁g) C-H stretching mode is observed around 3077 cm⁻¹. researchgate.net The in-phase symmetric O-Cu-O stretching mode is a particularly useful indicator of the metal-ligand bond strength. nih.gov Theoretical and experimental studies have utilized Raman spectroscopy to investigate the effect of ligand substitution on the vibrational frequencies and the strength of the metal-ligand bond in related copper(II) β-diketonate complexes. researchgate.netnih.gov

Recent studies using time-resolved resonance Raman spectroscopy have identified vibrations in the 200–400 cm⁻¹ range as being crucial for understanding the electronic properties of copper complexes. rsc.org For instance, in copper porphyrins, bands between 300–400 cm⁻¹ are assigned to totally symmetric metal-ligand stretching modes, while bands in the 200–300 cm⁻¹ region are attributed to mixed ligand symmetric stretches and mixed metal-ligand modes. rsc.org While not directly on Cu(acac)₂, this research highlights the importance of the low-frequency region in Raman spectra for elucidating metal-ligand interactions.

Interactive Data Table: Selected Raman Vibrational Assignments for Copper(II) acetylacetonate and Related Species

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Cu(acac)₂ | ν(C-H) (A₁g) | 3077 | researchgate.net |

| Cu(dbm)₂ | ν(C-H) (A) | 3134 | researchgate.net |

| Cu(acac)₂ | γ(CHα) out-of-plane bending | 782 | researchgate.net |

| Cu Porphyrins | Symmetric metal-ligand stretching | 300-400 | rsc.org |

| Cu Porphyrins | Mixed ligand symmetric stretch | 200-300 | rsc.org |

Note: Cu(dbm)₂ refers to bis(dibenzoylmethanato)copper(II), a related β-diketonate complex.

Electronic Spectroscopy and Optical Properties

The electronic spectrum of Copper(II) acetylacetonate provides valuable information about its electronic structure, including the energies of its d-orbitals and the nature of its electronic transitions.

The UV-Vis absorption spectrum of Cu(acac)₂ is characterized by intense bands in the ultraviolet region and a broader, less intense band in the visible region. researchgate.net The high-energy bands are typically assigned to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π) transitions. researchgate.net For instance, in hexane (B92381), absorption peaks at approximately 243 nm and 323 nm are attributed to metal-to-ligand charge transfer and π-π transitions, respectively. researchgate.net

The visible region of the spectrum is dominated by d-d electronic transitions, which are formally forbidden by the Laporte rule but gain intensity through vibronic coupling. diva-portal.org In acetonitrile (B52724), the d-d transition of Cu(acac)₂ is observed at 671 nm. jmchemsci.com In another study using hexane as the solvent, a broad d-d transition was observed in the range of 563-803 nm. researchgate.net The formation of adducts, for example with 4,4'-bipyridine, can cause a blue shift in the d-d transition. jmchemsci.com

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) for Copper(II) acetylacetonate in Different Solvents

| Solvent | λ_max (nm) (Transition) | Reference |

| Hexane | 243 (MLCT), 323 (π-π*), 563-803 (d-d) | researchgate.net |

| Acetonitrile | 671 (d-d) | jmchemsci.com |

| Acetonitrile | 201, 297 (charge transfer), 660 (d-d) | bsz-bw.de |

Copper(II) acetylacetonate and its derivatives exhibit solvatochromism, meaning their color and UV-Vis absorption spectra change with the solvent. researchgate.net This phenomenon is primarily attributed to the interaction of solvent molecules with the copper(II) center, which alters the geometry and electronic structure of the complex. researchgate.net

Generally, Cu(acac)₂ displays negative solvatochromism, where the energy of the d-d transition increases (a blue shift) in more strongly coordinating solvents. researchgate.net This is because the coordination of solvent molecules to the axial positions of the square-planar Cu(acac)₂ complex leads to a change in geometry towards a square-pyramidal or octahedral structure. researchgate.net This interaction stabilizes the d-orbitals differently, affecting the energy of the d-d transitions. The donor power of the solvent, often quantified by Gutmann's donor number (DN), plays the most significant role in the solvatochromism of these compounds. researchgate.netkab.ac.ug Theoretical studies have shown that the dz²→dxy transition is particularly sensitive to solvent effects, with significant red shifts predicted in coordinating solvents like water and pyridine (B92270). nih.gov

The d-d transitions observed in the visible spectrum of Cu(acac)₂ arise from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the copper(II) ion (a d⁹ system). In a simplified crystal field or ligand field model, the degeneracy of the five d-orbitals is lifted by the electrostatic field of the ligands. diva-portal.org

For a square-planar geometry, which is the approximate geometry of Cu(acac)₂, the d-orbitals are split into four distinct energy levels. The interpretation of the d-d spectrum has been a subject of study, with some early work suggesting the observation of four distinct d-d transitions. dntb.gov.ua The energy of these transitions is a direct measure of the ligand field splitting parameters. diva-portal.org The interaction with solvents or the formation of adducts alters the ligand field around the copper ion, leading to the observed shifts in the d-d transition energies. jmchemsci.comresearchgate.net For example, the coordination of a fifth ligand in an axial position to form a square-pyramidal geometry will significantly alter the relative energies of the d-orbitals, particularly raising the energy of the dz² orbital, thus changing the energies of the electronic transitions. nih.gov Ligands are ranked in the spectrochemical series based on their ability to cause a large splitting of the d-orbitals. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the Cu(II) ion (d⁹ configuration) in Copper(II) acetylacetonate. EPR provides detailed information about the electronic and geometric structure of paramagnetic metal complexes. acs.org

The EPR spectrum of [Cu(acac)₂] in frozen solution is characteristic of a species with axial or near-axial symmetry, showing distinct features for g-tensor components parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis. acs.orgcardiff.ac.uk The spin Hamiltonian parameters, including the g-tensor and copper hyperfine coupling constants (ACu), are sensitive to the coordination environment of the copper ion. acs.orgnih.gov

For unbound [Cu(acac)₂] in a weakly coordinating solvent mixture like CHCl₃:DMF, typical g-tensor values are g⊥ ≈ 2.060 and g∥ ≈ 2.285. acs.orgcardiff.ac.uk A slight rhombic distortion is often observed, with g₁, g₂, and g₃ values being reported. acs.orgnih.gov The choice of solvent can subtly influence these parameters; for instance, in a dry, non-coordinating solvent like CHCl₃:Tol, giso is reported as 2.117, while in a weakly coordinating solvent like CHCl₃:DMF, giso is 2.135. acs.orgresearchgate.net

Table 2: Representative Spin Hamiltonian Parameters for Unbound Copper(II) acetylacetonate

| Parameter | Value (in CHCl₃:DMF) | Reference |

|---|---|---|

| g₁ (g⊥) | 2.060 | cardiff.ac.uk |

| g₂ (g⊥) | 2.060 | cardiff.ac.uk |

| g₃ (g∥) | 2.285 | cardiff.ac.uk |

| g_iso | 2.135 | cardiff.ac.uk |

| A₁ (ACu⊥) | -35 MHz | cardiff.ac.uk |

| A₂ (ACu⊥) | -35 MHz | cardiff.ac.uk |

| A₃ (ACu∥) | -520 MHz | cardiff.ac.uk |

Note: Hyperfine coupling constants (A) are often reported in units of MHz or cm⁻¹. The values are sensitive to the solvent system.

The g-values are indicative of the electronic ground state. For [Cu(acac)₂], the observation that g∥ > g⊥ > 2.0023 is consistent with a dₓ²-y² ground state for the unpaired electron in a tetragonally elongated or square-planar geometry. acs.org

The interaction of the unpaired electron's spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2) leads to hyperfine splitting. libretexts.orglibretexts.org In the EPR spectrum of [Cu(acac)₂], this results in a four-line hyperfine pattern, which is clearly resolved in the parallel (g∥) region of the spectrum. acs.org The magnitude of the copper hyperfine coupling constant (ACu) provides information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density. For unbound [Cu(acac)₂], the parallel component, A∥(Cu), is typically around 520 MHz. cardiff.ac.uk

Interaction of the electron spin with the nuclei of the ligand atoms is termed superhyperfine coupling. In pure [Cu(acac)₂], this is primarily due to interactions with the protons of the acetylacetonate ligands. These couplings are generally small and often not resolved in standard continuous-wave (CW) EPR spectra, requiring more advanced techniques for their analysis. core.ac.uk

However, when [Cu(acac)₂] forms adducts with nitrogen-containing ligands like imidazole (B134444), superhyperfine coupling to the nitrogen nuclei (¹⁴N, I=1) can become prominent. acs.orgnih.gov For example, in the [Cu(acac)₂(Im)₂] bis-adduct, a superhyperfine pattern from two equivalent, equatorially coordinated nitrogen atoms is observed. acs.orgacs.orgnih.gov

To resolve the small hyperfine and superhyperfine couplings that are not apparent in conventional EPR spectra, advanced techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are employed. acs.orgcore.ac.uk These methods offer significantly higher resolution.

For [Cu(acac)₂], ¹H ENDOR studies have been used to precisely measure the hyperfine couplings of the methine and methyl protons of the acetylacetonate ligands. core.ac.ukrsc.org Anisotropic hyperfine couplings to the methine protons (aiso = -0.80 MHz) and smaller, nearly isotropic couplings to the methyl group protons (aiso ≈ 0.04 MHz) have been identified and confirmed by DFT calculations. core.ac.ukresearchgate.net

In studies of adducts, such as with imidazole, these techniques are invaluable. acs.orgnih.gov For the [Cu(acac)₂(Im)₂] complex, angular-selective ¹⁴N ENDOR was used to determine the full hyperfine tensor for the coordinating imino nitrogen (N³), revealing values of A = [34.8, 43.5, 34.0] MHz. acs.orgnih.govacs.org Furthermore, HYSCORE experiments were able to measure the much smaller hyperfine and nuclear quadrupole interactions for the remote, non-coordinating amine nitrogen (N¹) of the imidazole ring. acs.orgnih.govacs.org These advanced techniques provide a detailed map of the electron spin density distribution throughout the entire molecule, offering profound insights into the electronic structure and the nature of ligand coordination. acs.orgacs.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Copper(II) acetylacetonate | [Cu(acac)₂] |

| Imidazole | Im |

| Chloroform | CHCl₃ |

| Dimethylformamide | DMF |

| Toluene (B28343) | Tol |

| Copper(II) oxide | CuO |

| Carbon | C |

| Oxygen | O |

| Nitrogen | N |

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. In the study of copper(II) acetylacetonate, both single crystal and powder XRD methods provide critical insights into its three-dimensional structure, phase purity, and crystalline nature.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) offers a definitive means to determine the precise arrangement of atoms within a single crystal of a compound. For copper(II) acetylacetonate, SCXRD studies have been instrumental in establishing its detailed molecular and crystal structure. researchgate.net

The compound crystallizes in the monoclinic system, with the space group P2₁/n being consistently reported. uq.edu.auscispace.com This structure is characterized by planar Cu(acac)₂ molecules that are stacked closely together along the crystallographic b-axis. uq.edu.auscispace.com The arrangement of these stacks results in a distinctive herringbone-type packing. acs.org

Interestingly, SCXRD has also been employed to study the material's response to external stimuli. These studies reveal that the crystals exhibit remarkable elastic flexibility, capable of being bent and twisted without losing crystallinity. uq.edu.auscispace.com High-pressure SCXRD investigations have shown that the crystal structure undergoes significant changes in molecular orientation under compression without a phase transition, leading to unusual properties like negative linear compressibility along the b-axis. acs.org

Table 1: Crystallographic Data for Copper(II) acetylacetonate from Single Crystal XRD

| Parameter | Value | Reference |

| Crystal System | Monoclinic | uq.edu.au |

| Space Group | P2₁/n | uq.edu.au |

| a (Å) | 11.331(9) | researchgate.net |

| b (Å) | 4.697(3) | researchgate.net |

| c (Å) | 10.290(9) | researchgate.net |

| β (°) | 91.84(7) | researchgate.net |

| Cu-O Bond Length 1 (Å) | 1.914(4) | researchgate.net |

| Cu-O Bond Length 2 (Å) | 1.912(4) | researchgate.net |

| O-Cu-O Chelate Angle (°) | 93.2(2) | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. It is particularly valuable for identifying crystalline phases and assessing the degree of crystallinity in a sample.

For copper(II) acetylacetonate, PXRD is routinely used to confirm the phase purity of synthesized batches. ncl.ac.uk The experimental PXRD pattern of a bulk sample is compared to a reference pattern simulated from the known single crystal structure. researchgate.net A close match between the experimental and simulated patterns confirms that the bulk material consists of the desired crystalline phase. researchgate.netncl.ac.uk This is a crucial step in materials science to ensure that the properties being measured are representative of the pure compound. ncl.ac.uk

PXRD is also extensively used to study the effects of various processing methods on the crystallinity of copper(II) acetylacetonate, especially in the form of thin films. For instance, studies on thermally evaporated Cu(acac)₂ thin films have shown that their as-deposited polycrystalline nature can be influenced by post-deposition annealing. science.gov Thermal annealing under vacuum can enhance the crystallinity of the films, a change that is readily monitored by the sharpening and increased intensity of diffraction peaks in the PXRD pattern. science.gov Conversely, other treatments, such as exposure to plasma, can alter the structure; short exposure times may increase crystallinity, but prolonged exposure can lead to the loss of long-range order, transforming the film into an amorphous state, which is characterized by the absence of sharp Bragg peaks in the diffractogram. science.gov

Furthermore, PXRD is an essential tool for analyzing the products of chemical reactions or decomposition involving copper(II) acetylacetonate. For example, in the thermal decomposition of Cu(acac)₂, PXRD can identify the resulting crystalline products, such as metallic copper or various copper oxides, allowing for the determination of the product phase diagram. researchgate.net Similarly, when Cu(acac)₂ is used as a precursor in the synthesis of other materials, like copper sulfides, PXRD is used to track the evolution of crystalline phases with changing reaction conditions such as temperature and time. inorgchemres.orgscholaris.ca

Computational Studies on Copper Ii Acetylacetonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational study of Copper(II) acetylacetonate (B107027), offering a balance between accuracy and computational cost.

Theoretical Investigation of Electronic Structure and Spectroscopic Properties

DFT calculations have been instrumental in characterizing the electronic structure of Copper(II) acetylacetonate. Spin-restricted open-shell DFT calculations, for instance, have been used to investigate the visible absorption spectrum of the complex. These studies have successfully assigned the four 3d→3d transition energies, which show good agreement with experimental data from the crystal phase. researchgate.net The optimized geometries from DFT calculations reveal a square planar coordination around the Copper(II) center, which is consistent with solid-state structural data. researchgate.netresearchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations have indicated that the two most intense absorbance peaks in the ultraviolet-visible spectrum of Copper(II) acetylacetonate are primarily due to ligand-to-metal charge-transfer (LMCT) excitations. researchgate.net The interaction of imidazole (B134444) with the complex has also been studied, revealing the formation of 5-coordinate and 6-coordinate adducts at different imidazole concentrations, with distinct spin Hamiltonian parameters determined by DFT and confirmed by EPR spectroscopy. acs.org

Table 1: Comparison of Experimental and DFT Calculated Geometrical Parameters for [Cu(acac)₂]

| Parameter | Experimental (Average) | DFT Calculated |

| Cu-O bond lengths (Å) | Varies across different crystal structures | Specific values depend on the functional and basis set used |

| O-Cu-O bond angles (°) | Varies across different crystal structures | Specific values depend on the functional and basis set used |

| Note: Experimental values are averaged from 49 different crystal structures and show variability. DFT values are dependent on the specific computational methodology employed. researchgate.net |

Modeling of Solvent Effects on Optical and Magnetic Properties

The influence of the solvent environment on the properties of Copper(II) acetylacetonate has been a key area of investigation using DFT. Studies have shown that both the absorption transitions and the electron paramagnetic resonance (EPR) parameters are strongly dependent on the direct coordination environment around the Cu(II) complex, which is influenced by the solvent. acs.orgnih.gov

Specifically, high solvatochromic shifts are observed for the 3d-3d electronic transitions. For example, the d(z²)→d(xy) transition is red-shifted by approximately 6000 cm⁻¹ in a water solvent model and by 9000 cm⁻¹ in a pyridine (B92270) solvent model. acs.orgnih.gov The hyperfine coupling constants of the complex exhibit a more significant dependence on the base strength of the solvent compared to the electronic g-tensors. acs.orgnih.gov These computational models have been successful in reproducing experimental observations, thereby providing a tool to understand the coordination environment of Cu(II) systems in different basic solutions. acs.orgnih.gov

Table 2: Calculated Solvatochromic Shifts for the d(z²)→d(xy) Transition of Copper(II) acetylacetonate in Different Solvents

| Solvent Model | Red Shift (cm⁻¹) |

| Water | 6000 |

| Pyridine | 9000 |

| Data sourced from DFT calculations. acs.orgnih.gov |

Analysis of Metal-Ligand Bonding, Charge Transfer, and Electron Delocalization

DFT calculations, in conjunction with Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses, have provided deep insights into the nature of metal-ligand bonding in Copper(II) acetylacetonate. nih.gov These studies allow for the quantification of charge transfer between the metal center and the acetylacetonate ligands. rsc.org Mulliken population analysis has been used to study charge transfer trends during processes like surface adsorption, revealing that the metallic substrate is primarily responsible for the reduction of the Cu center. rsc.org

The analysis of frontier molecular orbitals shows that the reduction process of the complex involves significant participation of the ligand, while oxidation primarily involves the copper atom. researchgate.net Theoretical studies comparing Copper(II) acetylacetonate with related complexes, such as bis(dibenzoylmethanate) copper(II), have concluded that charge transfer results and the in-phase symmetric O-Cu-O stretching mode are valuable measures of metal-ligand bond strength. nih.gov These analyses have also shown that electron delocalization is a significant feature of the chelated rings. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of electronic structure and properties, molecular dynamics (MD) simulations offer a dynamic view of the system's behavior over time.

Reactive Molecular Dynamics for Surface Chemistry Mechanisms

Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, have been employed to study the surface chemistry of Copper(II) acetylacetonate, particularly in the context of atomic layer deposition (ALD). rsc.orgscispace.com These simulations show that the Cu(acac)₂ molecule readily chemisorbs on a Cu(110) surface and undergoes decomposition. rsc.orgscispace.comresearchgate.net

The RMD simulations have elucidated a sequential dissociation pathway on the surface: Cu(acac)₂ → Cu(acac) → Cu. rsc.org The process begins with the breaking of a Cu-O bond, followed by the complete dissociation of one acac ligand, and finally the dissociation of the second ligand. rsc.orgresearchgate.net These simulations, performed at elevated temperatures (e.g., 600 K), provide a time-resolved picture of the surface reactions, showing complete decomposition of the precursor molecules over tens of picoseconds. rsc.org The reaction pathways observed in RMD are consistent with findings from DFT calculations. rsc.org

Ab Initio and Other Quantum Chemical Methods

Beyond DFT, other quantum chemical methods have been applied to study Copper(II) acetylacetonate, offering different levels of theory and accuracy.

The thermoelastic properties of crystalline Copper(II) acetylacetonate have been investigated using quasi-harmonic lattice dynamics based on quantum-mechanical calculations with hybrid functionals like PBE0-D3. acs.org These studies have provided the first complete characterization of the 3D anisotropic elastic response of this flexible crystal and its evolution with temperature. acs.org

Furthermore, a stand-alone version of the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) program, combined with the extended tight-binding semi-empirical method GFN-xTB, has been used to simulate the mass spectrum of Copper(II) acetylacetonate. rsc.org This approach allows for the efficient and reasonably accurate computation of mass spectra for organometallic systems. rsc.org The development of ab initio based ligand field theory (AILFT) also provides a framework for extracting detailed electronic structure parameters from multi-reference ab initio calculations, which is applicable to transition metal complexes like Copper(II) acetylacetonate. researchgate.net

Investigation of Reaction Mechanisms and Energetic Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms and energetic pathways involving copper(II) acetylacetonate, often abbreviated as Cu(acac)2. These theoretical investigations provide valuable insights into the behavior of Cu(acac)2 in various chemical processes, ranging from surface deposition to catalytic cycles.

Surface Reactions and Decomposition

The surface chemistry of Cu(acac)2 is a critical aspect of its application in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating copper thin films. First-principles calculations and reactive molecular dynamics (RMD) simulations have been employed to study the interaction of Cu(acac)2 with different surfaces. rsc.orgscispace.com

Studies have shown that Cu(acac)2 readily chemisorbs onto copper surfaces, such as Cu(110), and undergoes dissociation. rsc.orgscispace.com The process typically involves the sequential breaking of the copper-oxygen bonds, leading to the formation of a Cu(acac) species and a dissociated acetylacetonate (acac) ligand on the surface. researchgate.net This is followed by the further dissociation of the Cu(acac) intermediate into a copper atom and another acac ligand. researchgate.net The dissociated acac ligands are found to be thermodynamically stable on the copper surface. rsc.orgscispace.com

The decomposition of Cu(acac)2 is influenced by the nature of the substrate. For instance, the reaction on copper-rich surfaces like Cu(110) and Cu2O(111) is observed to be faster compared to that on CuO(111), indicating that surface copper atoms are the reactive species towards the acac ligand. rsc.org

The interaction of Cu(acac)2 with co-reactants during ALD has also been a subject of computational investigation. While molecular hydrogen is relatively unreactive towards Cu(acac)2 on a Cu(110) surface, atomic hydrogen can readily break the bonds in the precursor, facilitating the removal of surface ligands. rsc.orgscispace.com Water has been shown to react with Cu(acac)2 on a Cu2O substrate via a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.orgscispace.com In the presence of ozone on a CuO surface, combustion-like reactions occur, yielding carbon dioxide and water as byproducts. rsc.orgscispace.com The reactivity of these co-reactants towards Cu(acac)2 follows the order: H > O3 > H2O. scispace.com

A proposed mechanism for the decomposition of Cu(acac)2 in the presence of water involves three steps: the formation of a gaseous hydrate (B1144303) complex, a proton transfer from the coordinated water to a ligand resulting in the liberation of gaseous acetylacetone, and finally, the partial destruction of the remaining ligands and the reduction of Cu(II) to Cu(0). acs.org

The table below summarizes the energetic data for the reaction of Cu(acac)2 on a Si(100) surface.

Table 1: Adsorption energies for the reaction of Cu(acac)2 on bare and hydrogen-terminated Si(100) surfaces. The more negative value for Reaction C indicates a more stable system configuration. rsc.org

Role in Catalysis

Computational studies have also shed light on the role of Cu(acac)2 in various catalytic reactions. DFT calculations have been used to investigate the mechanism of copper-catalyzed cross-coupling reactions.

In a study of a copper-catalyzed decarboxylative alkynylation, DFT calculations revealed the relative Gibbs free energies for different pathways. researchgate.net The process involves the formation of a Cu(I) acetylide, its photoexcitation, and subsequent electron transfer. researchgate.net The bidentate acetylacetonate ligand in the copper intermediate plays a role in inhibiting the undesirable homo-coupling of the alkyne. researchgate.net

The mechanism of copper-catalyzed cyclopropanation reactions has also been explored using DFT. acs.org These studies investigate the possible pathways leading to the formation of a metal carbene and the subsequent cyclopropane (B1198618) product. acs.org

In the context of the Sonogashira coupling reaction, theoretical investigations have shown that a diamine-ligated copper(I) acetylide is the active catalytic species. researchgate.net This species then reacts with an aryl halide through a concerted oxidative addition-reductive elimination process to yield the cross-coupled product. researchgate.net

The table below presents the Gibbs free energy data for Cu(acac)2 reactions at different temperatures.

Table 2: Gibbs free energy variation for Cu(acac)2 reactions at various temperatures. The data shows the change in Gibbs free energy (ΔG) calculated from the enthalpy change (ΔH) and the temperature-entropy term (TΔS). rsc.org

Compound Names Mentioned in the Article

Catalytic Applications of Copper Ii Acetylacetonate

Organic Reaction Catalysis

Aziridination of Olefins

Copper(II) acetylacetonate (B107027) serves as a competent catalyst for the aziridination of olefins, a reaction that constructs three-membered rings containing a nitrogen atom. These aziridine (B145994) rings are valuable building blocks in organic synthesis. The reaction typically involves the transfer of a nitrene group from a source like N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) to an alkene.

While effective, the catalytic performance of Cu(acac)₂ in these reactions can be influenced by the choice of ligand and reaction conditions. For instance, in the aziridination of styrene (B11656) using PhI=NTs, Cu(acac)₂ as a catalyst required higher catalyst loadings (5-10 mol %) and extended reaction times to achieve good yields. pku.edu.cnrsc.org In comparative studies, other copper complexes have demonstrated higher reactivity, achieving excellent yields with catalyst loadings as low as 0.5 mol %. pku.edu.cn

The nature of the counterion in the copper catalyst can also impact the stereochemical outcome of the reaction. For the aziridination of (Z)-alkenes, the use of catalysts with strongly coordinating counterions, such as the acetylacetonate in Cu(acac)₂, has been observed to favor the formation of the trans-aziridine product, suggesting the involvement of radical intermediates that allow for bond rotation before ring closure. rsc.org

| Catalyst | Catalyst Loading (mol %) | Reaction Time (h) | Yield of N-tosyl-2-phenylaziridine (%) | Reference |

|---|---|---|---|---|

| Cu(acac)₂ | 0.5 | 36-48 | 45-55 | pku.edu.cn |

| [(i-Pr₃TACN)Cu(O₂CCF₃)₂] | 0.5 | Not specified | Good to Excellent | pku.edu.cn |

Huisgen-Click Reactions for 1,2,3-Triazole Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net Copper(II) acetylacetonate has been identified as an effective catalyst for this transformation. researchgate.netnih.gov This reaction is valued for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.

An environmentally friendly protocol has been established using Cu(acac)₂ as a catalyst for the Huisgen-click reaction in water at 100 °C. researchgate.net This method is effective not only for the direct reaction between organic azides and terminal alkynes but also for one-pot, three-component reactions involving an alkyl halide, sodium azide, and an alkyne. researchgate.net The use of Cu(II) sources like Cu(acac)₂ typically requires in situ reduction to the active Cu(I) species, or the reaction mechanism may proceed through alternative pathways, for example, involving chelating azides that facilitate the reaction even with Cu(II) precursors.

| Alkyl Halide | Alkyne | Yield (%) | Reference |

|---|---|---|---|

| Benzyl (B1604629) bromide | Phenylacetylene | 98 | researchgate.net |

| Ethyl bromoacetate | Phenylacetylene | 96 | researchgate.net |

| 1-Bromobutane | 1-Heptyne | 92 | researchgate.net |

Oxidative Alkynylation Reactions

Copper(II) acetylacetonate is involved in oxidative alkynylation reactions, which form new carbon-carbon bonds between sp-hybridized carbon atoms of alkynes and other carbon centers. One notable application is in a photoinduced decarboxylative alkynylation method. In this process, Cu(acac)₂ is used in conjunction with a Cu(I) salt (CuCl) to couple terminal alkynes with alkyl radicals generated from the decarboxylation of redox-active esters of carboxylic acids.

A key role of the bidentate acetylacetonate ligand in this system is to inhibit the undesired Glaser-Hay homocoupling of the terminal alkyne. By forming a stable complex, the acetylacetonate ligand is believed to intervene in the generation of bi-copper complexes that are responsible for the alkyne dimerization, thus favoring the desired cross-coupling product. This highlights the crucial role that ligands play in directing the outcome of copper-catalyzed reactions.

Insertion Reactions of α-Diazoketones to Carboxylic Acids

Copper(II) acetylacetonate catalyzes the formal insertion of a carbene, generated from an α-diazo compound, into the O-H bond of a carboxylic acid. This reaction provides a direct route to α-acyloxy carbonyl compounds, which are valuable synthetic intermediates.

In one study, Cu(acac)₂ was used to decompose a phenyldiazoacetyl derivative in the presence of various carboxylic acids. The resulting copper carbenoid intermediate then inserts into the O-H bond of the acid. The research found that the steric bulk of the carboxylic acid has a significant influence on the diastereoselectivity of the insertion reaction when a chiral auxiliary is present on the diazo compound. Sterically more demanding acids led to enhanced diastereoselectivity. This suggests that the structure of the acid plays a crucial role in the transition state of the O-H insertion step.

| Carboxylic Acid | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Acetic acid | 85 | 65:35 |

| Isobutyric acid | 88 | 80:20 |

| Pivalic acid | 92 | 93:7 |

Reductive Couplings of Tosylhydrazones with Amines

A versatile method for the synthesis of α-branched amines has been developed using Copper(II) acetylacetonate as a catalyst. This procedure involves the reductive coupling of N-tosylhydrazones with a wide range of amines. The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and provides a convenient route to aryl- and diarylmethylamine derivatives.

The protocol is noted for its chemoselectivity, working effectively with primary and secondary aliphatic amines, aminoalcohols, and azole derivatives to give the corresponding α-branched amines in good yields. A proposed mechanism suggests the in situ generation of a diazo compound from the tosylhydrazone, which then interacts with the copper catalyst. This methodology serves as a valuable alternative to traditional reductive amination.

| Tosylhydrazone | Amine | Yield (%) | Reference |

|---|---|---|---|

| Benzophenone (B1666685) tosylhydrazone | Morpholine | 95 | |

| Benzophenone tosylhydrazone | Piperidine | 93 | |

| Acetophenone tosylhydrazone | Morpholine | 75 | |

| 4-Methoxybenzophenone tosylhydrazone | Pyrrolidine | 96 |

Selective O-Benzylation of Alcohols

Copper(II) acetylacetonate has been shown to be a highly efficient catalyst for the selective O-benzylation of primary alcohols using benzyl chloride. This method demonstrates remarkable chemoselectivity, preferentially benzylating primary aliphatic alcohols over secondary aliphatic alcohols and phenolic hydroxy groups.

This selectivity is a significant advantage in the synthesis of complex molecules where protection of a specific hydroxyl group is required in the presence of others. The use of Cu(acac)₂ provides a mild and effective way to achieve this transformation, avoiding the need for more harsh reagents or multi-step protection-deprotection sequences. The reaction proceeds efficiently, making it a practical tool for synthetic chemists.

Copper-Catalyzed C-H Allylation of Arenes

The direct C-H allylation of arenes is a significant transformation in organic synthesis. While copper-catalyzed C-H functionalization reactions, such as arylation, are well-documented, the specific application of Copper(II) acetylacetonate as a catalyst for the C-H allylation of arenes is not extensively reported in the current scientific literature. General methods for copper-catalyzed C-H arylation often involve the coupling of an aryl halide with an arene, employing a copper catalyst, a base, and a suitable solvent to form aryl-aryl bonds. nih.govscispace.com

Direct Functionalization of Indoles

Copper(II) acetylacetonate is an effective catalyst for the direct functionalization of indoles through carbene insertion into C-H bonds. When indoles are treated with dimethyl diazomalonate in the presence of Cu(acac)₂, C-H insertion reactions occur with notable regioselectivity that is dependent on the substitution pattern of the indole (B1671886) ring. researchgate.net

Specifically, indoles that are substituted at the 3-position predominantly yield the C2-H insertion product in high yields. researchgate.netresearchgate.net This method provides a direct route to functionalized indole derivatives, which are important structural motifs in medicinal chemistry. Research has also shown that these reactions can be performed under microwave conditions, which can lead to comparable yields with significantly reduced reaction times. researchgate.net

Table 1: Cu(acac)₂-Catalyzed C-H Insertion of Substituted Indoles with Dimethyl Diazomalonate

| Indole Substrate (3-position) | Product | Yield (%) | Reference |

|---|---|---|---|

| Substituted | C2-H Insertion Product | High | researchgate.net |

Reduction of Aromatic Nitro-Compounds to Amines

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic chemistry. Copper(II) acetylacetonate has been identified as a highly effective catalyst for this reduction using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an ethanol (B145695) solvent. nih.govrsc.org This catalytic system provides a simple and efficient method for the synthesis of aromatic amines. nih.gov

The reaction proceeds efficiently at room temperature, and it is applicable to a wide range of aromatic nitro compounds that bear either electron-donating or electron-withdrawing groups. rsc.org The combination of NaBH₄ with catalytic amounts of Cu(acac)₂ offers a greener approach, often completing within 100-120 minutes with high yields of the desired amines. rsc.org The mechanism is believed to involve the formation of a hydride metal complex. nih.govrsc.org

Table 2: Reduction of Aromatic Nitro Compounds using NaBH₄ and Catalytic Cu(acac)₂

| Substrate | Reaction Time (h) | Yield of Amine (%) | Reference |

|---|---|---|---|

| Nitrobenzene | 2 | 95 | nih.gov |

| p-Chloronitrobenzene | 2 | 94 | nih.gov |

| p-Nitrotoluene | 2.5 | 95 | nih.gov |

| m-Nitroaniline | 3 | 90 | nih.gov |

Three-Component Coupling (A³ coupling) Reactions

The A³ coupling reaction, which involves the combination of an aldehyde, an alkyne, and an amine, is a powerful, one-pot method for synthesizing propargylamines. libretexts.org These products are valuable intermediates for the creation of various biologically active compounds and natural products. libretexts.org Copper catalysts, including Copper(II) acetylacetonate, are utilized to facilitate this transformation. researchgate.netrsc.org

The reaction mechanism typically begins with the copper catalyst activating the terminal alkyne, increasing the acidity of its terminal proton and leading to the formation of a copper acetylide species. libretexts.org Concurrently, the aldehyde and amine react to form an iminium ion. The copper acetylide then attacks the iminium ion, resulting in the final propargylamine (B41283) product after workup. libretexts.org The use of simple copper salts makes this an atom-economical and efficient process for generating molecular complexity. rsc.org

Supported and Heterogeneous Catalysis

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, Copper(II) acetylacetonate has been immobilized on various solid supports. This approach combines the high selectivity of the homogeneous catalyst with the practical advantages of a heterogeneous system.

Development of Microencapsulated Copper(II)acetylacetonate Catalysts

Microencapsulation is a technique used to immobilize homogeneous catalysts, enhancing their stability and enabling their recovery and reuse. Microencapsulated Cu(acac)₂ ([MC-Cu(acac)₂]) has been developed as an efficient and recyclable heterogeneous catalyst. libretexts.org This "green" catalyst has proven effective in multicomponent condensation reactions, such as the synthesis of amidoalkyl naphthols from an aromatic aldehyde, β-naphthol, and an amide. libretexts.org A key advantage of MC-Cu(acac)₂ is its reusability; it can be recovered and recycled for multiple reaction cycles without a significant loss of catalytic activity or product selectivity. libretexts.org

Polymer-Supported Copper Catalysts

Anchoring homogeneous catalysts like Copper(II) acetylacetonate onto polymer supports is another effective strategy to create robust and recyclable catalytic systems. The fixation of copper complexes onto polymeric materials addresses major drawbacks of homogeneous catalysis, such as the often difficult and inefficient separation of the catalyst from the reaction medium. This heterogenization allows for easy recovery of the catalyst through simple filtration, preventing product contamination and allowing the catalyst to be reused in subsequent reactions. The polymer matrix can also enhance the stability of the catalytic species.

Immobilization in Ionic Liquids for Catalysis

Copper(II) acetylacetonate, when immobilized in ionic liquids, serves as an efficient, recoverable, and reusable catalytic system for various organic reactions. cancer.govresearchgate.net This approach leverages the properties of ionic liquids as environmentally benign solvents and media to facilitate catalyst recycling while enhancing reaction rates. thieme-connect.com The immobilization of Cu(acac)₂ in this medium has proven particularly effective for aza-Michael reactions and the aziridination of olefins. cancer.govthieme-connect.com

In the context of aza-Michael reactions, the Cu(acac)₂-ionic liquid system efficiently catalyzes the addition of amines to α,β-unsaturated carbonyl compounds, producing β-amino carbonyl compounds in excellent yields. cancer.govresearchgate.net The reactions proceed with great speed and are noted to be more facile than previously reported methods. cancer.gov A significant advantage of this system is its reusability; the ionic liquid phase containing the copper catalyst can be recovered and reused for several cycles with consistent catalytic activity. cancer.govresearchgate.net

Similarly, this catalytic system is effective for the aziridination of olefins using [N-(p-tolylsulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrogen source. thieme-connect.com The reaction yields aziridines from both aromatic and aliphatic olefins. thieme-connect.com The use of ionic liquids as the immobilization medium not only allows for easy recycling of the catalyst but also accelerates the reaction rate compared to conventional methods. thieme-connect.com

| Reaction Type | Substrates | Catalyst System | Key Findings |

| Aza-Michael Reaction | Amines, α,β-unsaturated carbonyl compounds | Cu(acac)₂ in ionic liquid | Excellent yields of β-amino carbonyl compounds; catalyst is recoverable and reusable with consistent activity. cancer.govresearchgate.net |

| Aziridination | Aromatic and Aliphatic Olefins | Cu(acac)₂ in ionic liquid with PhI=NTs | Good yields of aziridines; ionic liquid accelerates the reaction rate and allows for catalyst recycling. thieme-connect.com |

Silica-Functionalized Copper(II) acetylacetonate Schiff Base Complexes in Catalysis

Another advanced catalytic application involves the grafting of Copper(II) acetylacetonate Schiff base complexes onto a silica (B1680970) support. These heterogeneous catalysts are synthesized through a one-pot reaction involving silica functionalized with 3-aminopropyltriethoxysilane, acetylacetone (B45752), and copper acetate (B1210297). researchgate.net Characterization techniques such as FT-IR, UV-DRS, and XRD confirm the successful anchoring of the Cu(II) Schiff base complex onto the silica surface. researchgate.net

These silica-supported complexes have demonstrated notable catalytic activity, particularly in the oxidative condensation reaction of benzyl alcohol with amines to produce imines. researchgate.net The solid support allows for easy separation of the catalyst from the reaction mixture, enhancing its practical utility. The catalytic performance is influenced by factors such as the type of mesoporous silica support (e.g., SBA-15, MCM-48, MCM-41) and the specific Schiff base ligand used. mdpi.com Research has shown that these catalysts can be employed in the oxidation of various substrates, including cyclohexene (B86901) and different alcohols, using hydrogen peroxide as the oxidant. mdpi.com The stability of these catalysts is a key feature, with studies showing no significant leaching of the copper complex, allowing for effective reuse. mdpi.com

Photoredox Catalysis and Photoinitiation of Polymerization

Sensitized Photolysis and Photodecomposition Mechanisms

The direct photodecomposition of Copper(II) acetylacetonate is generally inefficient, occurring with low quantum yields upon irradiation of the ligand-to-metal charge transfer band. cdnsciencepub.com However, its photodecomposition can be effectively sensitized by certain ketones over a wide range of triplet energies, leading to the same products as direct photolysis but with much higher efficiency. cdnsciencepub.comresearchgate.netcdnsciencepub.com The primary products of this decomposition are acetylacetone and a copper(I) acetylacetonate complex. cdnsciencepub.com

Interestingly, there is no direct correlation between the triplet energies of the sensitizer (B1316253) and the sensitization results, suggesting that a classical energy transfer mechanism is unlikely. researchgate.netcdnsciencepub.com Instead, the prevailing mechanism proposed is a sensitization process involving an electron transfer within an encounter complex formed between the sensitizer and the Cu(acac)₂. researchgate.netcdnsciencepub.com The feasibility of this electron transfer is supported by calculations of the associated free energy changes (ΔG). researchgate.netcdnsciencepub.com Other sensitizers, such as fluorenone and aromatic hydrocarbons, have been found to be ineffective. cdnsciencepub.comcdnsciencepub.com In the presence of triphenylphosphine (B44618), the sensitized irradiation of Cu(acac)₂ leads to the high-yield formation of Cu(acac)(PPh₃)₂ without the precipitation of copper(I) complexes. researchgate.netcdnsciencepub.com

| Feature | Description |

| Process | Sensitized photodecomposition of Cu(acac)₂. cdnsciencepub.com |

| Effective Sensitizers | Ketones (e.g., benzophenone, acetophenone). cdnsciencepub.com |

| Ineffective Sensitizers | Fluorenone, aromatic hydrocarbons. cdnsciencepub.comcdnsciencepub.com |

| Proposed Mechanism | Electron transfer within an encounter complex, rather than classical triplet energy transfer. researchgate.netcdnsciencepub.com |

| Primary Products | Acetylacetone and a copper(I) complex. cdnsciencepub.com |

Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) in Polymerization Initiation

A novel and highly efficient pathway for generating free radicals for polymerization under mild conditions is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI). acs.orgrsc.org This process involves the interaction of a metal acetylacetonate, such as Cu(acac)₂, with a specific bidentate ligand, like 2-diphenylphosphinobenzoic acid (2dppba). acs.orgmdpi.com The interaction results in a simultaneous ligand exchange and a change in the metal's oxidation state, leading to the efficient release of acetylacetonate radicals (acac•). rsc.orgmdpi.com

This MABLI process serves as a powerful two-component system for initiating free radical polymerization (FRP) at room temperature and under air. acs.orgresearchgate.net The generated acac• radicals can directly initiate the polymerization of monomers like acrylates. mdpi.com Furthermore, these electron-poor acac• radicals can react with an iodonium (B1229267) salt to produce electron-rich aryl radicals, which significantly enhances the efficiency of redox polymerizations even without light. acs.orgacs.org The MABLI concept has been extended to photoactivated redox processes, creating highly effective initiating systems for both redox polymerization and photopolymerization. mdpi.comacs.org

| System Component | Example | Role |

| Metal Acetylacetonate | Copper(II) acetylacetonate (Cu(acac)₂) | Oxidizing agent, source of acac• radical. acs.org |

| Bidentate Ligand | 2-diphenylphosphinobenzoic acid (2dppba) | Reducing agent, interacts with metal complex. acs.orgmdpi.com |

| Optional Additive | Iodonium salt (Iod) | Reacts with acac• to generate more reactive aryl radicals. acs.orgacs.org |

Strategies to Overcome Oxygen Inhibition in Redox (Photo)polymerization

Oxygen is a well-known inhibitor of free-radical polymerization, as it reacts with initiating and propagating radicals to form stable peroxy radicals, thereby quenching the polymerization process. radtech.org This is particularly problematic at the surface of a coating or material. radtech.org Various strategies exist to mitigate oxygen inhibition, including physical methods like using an inert atmosphere or chemical methods involving additives. radtech.orgresearchgate.netbomar-chem.com

In the context of copper-catalyzed systems, the MABLI process itself provides a remarkable strategy to overcome oxygen inhibition in redox (photo)polymerization. researchgate.net The high rate of radical generation from the Cu(acac)₂/bidentate ligand system can effectively consume the dissolved oxygen in the formulation. researchgate.net Once the oxygen is depleted, the continuously generated radicals can then efficiently initiate the polymerization, reducing the induction period typically caused by oxygen. researchgate.net This allows for effective curing even under ambient air conditions, which is a significant advantage for many industrial applications. rsc.org The combination of MABLI with photoactivation can further enhance surface curing by rapidly producing a high concentration of radicals where oxygen inhibition is most pronounced. acs.org

Copper Ii Acetylacetonate in Material Science and Thin Film Deposition

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications

Copper(II) acetylacetonate (B107027) is a well-established precursor for both CVD and ALD, enabling the controlled growth of thin films with tailored properties. Its effectiveness in these processes is a subject of extensive research, focusing on optimizing deposition conditions and understanding the underlying chemical mechanisms.

Deposition of Copper Metal Films

The deposition of pure copper metal films using Cu(acac)₂ is a key application, particularly for creating interconnects in integrated circuits. In a typical CVD process, Cu(acac)₂ vapor is thermally decomposed on a substrate. tandfonline.comsioc-journal.cn Studies have shown that the introduction of a reducing agent, such as hydrogen (H₂), is often necessary to facilitate the formation of high-purity copper films. aip.org For instance, microwave plasma-enhanced CVD (PECVD) using a Cu(acac)₂-H₂ system has successfully produced pure copper films with low resistivity, a critical factor for efficient electrical conduction. aip.org

Atomic layer deposition offers even more precise control over film thickness and conformality. However, the direct ALD of copper metal using Cu(acac)₂ and molecular hydrogen requires relatively high temperatures, typically above 250°C. rsc.org To overcome this, plasma-enhanced ALD (PEALD) can be employed, lowering the deposition temperature to below 100°C. rsc.org Another approach involves a two-step process: ALD of a copper oxide or copper nitride film followed by a reduction step to yield metallic copper. rsc.org Recent advancements have also demonstrated a facile ALD process for direct copper metal film fabrication using Cu(acac)₂ and hydroquinone (B1673460) as a reductant, achieving high growth rates at temperatures as low as 160°C. wiley.comaalto.firesearchgate.net

A novel method called electron-enhanced chemical vapor deposition (e-CVD) utilizes free electrons in a plasma discharge to act as the reducing agent, eliminating the need for secondary precursors and offering a more environmentally friendly and cost-effective alternative for depositing copper films from Cu(acac)₂. diva-portal.orgdiva-portal.org

Table 1: Deposition Parameters for Copper Metal Films using Cu(acac)₂

| Deposition Technique | Co-reactant/Reducing Agent | Deposition Temperature (°C) | Growth Rate/Deposition Rate | Resulting Film Properties |

| MOCVD | Water Vapor | > 250 | Not specified | Smooth copper films |

| Microwave Plasma-Enhanced CVD | Hydrogen (H₂) | Room Temperature | Not specified | Pure copper with resistivity of 2-3 µΩ·cm |

| ALD | Molecular Hydrogen (H₂) | > 250 | Low (e.g., ~0.02 nm/cycle) | Undesirable due to high temperature |

| Plasma-Enhanced ALD | Hydrogen Plasma | 85 - 140 | ~0.02 nm/cycle | Copper films |

| ALD | Hydroquinone | 160 - 240 | 1.8 Å/cycle | Highly crystalline, dense, and conductive |

| e-CVD | Plasma (electrons) | Not specified | Variable | Structure, morphology, and composition vary with parameters |

Deposition of Copper Oxide Films (Cu₂O, CuO)

Copper(II) acetylacetonate is also a versatile precursor for depositing copper oxide thin films, which have applications in various electronic and optoelectronic devices. The specific oxide phase, either cuprous oxide (Cu₂O) or cupric oxide (CuO), can be controlled by the deposition conditions, particularly the choice of co-reactant and temperature.

For instance, ALD using Cu(acac)₂ and ozone (O₃) as precursors has been shown to produce the tenorite phase of copper(II) oxide (CuO) within a temperature window of 150°C to approximately 230°C, with a growth rate of about 0.038 nm per cycle. researchgate.netwiley.com The use of oxygen as a co-reactant in MOCVD has also been found to promote the removal of ligands from Cu(acac)₂ and facilitate the deposition of CuO. scielo.org.mx Studies on the thermal decomposition of Cu(acac)₂ vapor in the presence of oxygen have demonstrated the formation of crystalline nanometer-sized Cu₂O and CuO particles, with the introduction of oxygen increasing the decomposition rate. tandfonline.com

The deposition of Cu₂O, a p-type semiconductor with a direct bandgap, is of particular interest for applications in solar cells and thin-film transistors. aip.orgaip.orgresearchgate.net Researchers have successfully deposited Cu₂O films using Cu(acac)₂ as the precursor in an ALD process with a combination of water and oxygen as reactants at 200°C. aip.orgaip.orgresearchgate.net This process exhibited self-limiting behavior with a saturated growth-per-cycle of 0.07 Å. aip.orgaip.orgresearchgate.net Kinetic studies of MOCVD have shown that pure Cu₂O can be formed at 300°C within specific oxygen partial pressure ranges. researchgate.net

Table 2: Deposition of Copper Oxide Films using Cu(acac)₂

| Deposition Technique | Co-reactant(s) | Deposition Temperature (°C) | Resulting Oxide Phase | Growth Rate/Key Findings |

| ALD | Ozone (O₃) | 150 - 230 | CuO (tenorite) | ~0.038 nm/cycle |

| ALD | Water (H₂O) and Oxygen (O₂) | 200 | Cu₂O | 0.07 Å/cycle, self-limiting growth |

| MOCVD | Oxygen (O₂) | 300 | Cu₂O or CuO | Phase depends on O₂ partial pressure |

| Vapor Thermal Decomposition | Oxygen/Nitrogen | 432, 596, 705 | Cu₂O and CuO nanoparticles | Oxygen increases decomposition rate |

Atomic Layer Deposition of Copper Oxide for All-Oxide Photovoltaics

The precise control over film thickness and composition offered by ALD makes it an ideal technique for fabricating the complex layered structures found in all-oxide photovoltaics. Copper oxide, particularly Cu₂O, is a promising material for these applications due to its favorable semiconducting properties. researchgate.netwiley.comaip.orgresearchgate.net

The use of Cu(acac)₂ as a precursor in ALD processes is being explored for the deposition of copper oxide layers in all-oxide solar cells. researchgate.netwiley.com The ability to deposit uniform and pinhole-free Cu₂O films is crucial for efficient device performance. aip.orgaip.orgresearchgate.net The ALD process using Cu(acac)₂ and ozone, which yields CuO, provides a stable and reproducible method for incorporating this material into photovoltaic architectures. researchgate.netwiley.com Furthermore, the development of ALD processes for Cu₂O using Cu(acac)₂ and co-reactants like water and oxygen opens up possibilities for creating high-quality p-type layers for solar cell applications. aip.orgaip.orgresearchgate.net

Surface Chemistry and Adsorption Mechanisms in CVD/ALD Processes

Understanding the surface chemistry and adsorption mechanisms of Cu(acac)₂ is fundamental to optimizing deposition processes. First-principles calculations and reactive molecular dynamics simulations have provided valuable insights into these phenomena. rsc.orgresearchgate.netscispace.com

Studies have shown that Cu(acac)₂ chemisorbs on the hollow site of a Cu(110) surface and readily decomposes into a copper atom and its acetylacetonate (acac) ligands. rsc.orgresearchgate.netscispace.com A sequential dissociation and reduction of the precursor [Cu(acac)₂ → Cu(acac) → Cu] has been observed. rsc.orgresearchgate.netscispace.com The dissociation of Cu(acac)₂ is an exothermic process on the Cu(110) surface. rsc.org The acac ligands themselves are thermodynamically stable on the copper surface, which can block further precursor adsorption, leading to the self-limiting growth characteristic of ALD. rsc.orgresearchgate.netscispace.com

The adsorption and reaction of Cu(acac)₂ are also influenced by the substrate. For instance, the conversion of the precursor with temperature is slower and less marked on a Cu(110) surface compared to a Ni(110) surface. aip.org The size of the precursor molecule and its ligands also plays a significant role in the growth-per-cycle (GPC) in ALD processes. nih.govacs.org Due to its smaller size, the acac ligand occupies less space on the surface, allowing for a higher packing density of Cu(acac)₂ precursors and consequently a higher GPC compared to larger copper precursors. nih.govacs.org

Influence of Co-Reactants (e.g., H₂, H₂O, O₂, O₃, CO) on Deposition Processes

The choice of co-reactant has a profound impact on the deposition process and the properties of the resulting film. The reactivity of different co-reactants with Cu(acac)₂ follows the order: atomic H > O₃ > H₂O. rsc.orgresearchgate.netscispace.comnih.gov

Hydrogen (H₂): Molecular hydrogen is found to be nonreactive towards Cu(acac)₂ on a Cu(110) surface. rsc.orgscispace.comnih.gov However, individual hydrogen atoms, such as those generated in a plasma, can easily break bonds in the Cu precursor, releasing the surface ligands into the gas phase. rsc.orgscispace.comnih.gov This is why plasma-enhanced processes are effective for depositing copper metal at lower temperatures. rsc.org

Water (H₂O): Water reacts with Cu(acac)₂ on a Cu₂O substrate through a ligand-exchange reaction, producing gaseous acetylacetone (B45752) (H(acac)) and surface hydroxyl (OH) species. rsc.orgscispace.comnih.gov The combination of H₂O and O₂ has been shown to have a synergistic effect in some cases, enabling the deposition of Cu₂O from Cu(acac)₂. aip.org

Oxygen (O₂) and Ozone (O₃): Oxygen promotes the removal of ligands from Cu(acac)₂ during CVD, facilitating the deposition of copper oxide. scielo.org.mx Ozone is a more reactive co-reactant than water and reacts with Cu(acac)₂ on a CuO surface through combustion reactions, with CO₂ and H₂O as the main by-products. rsc.orgscispace.comnih.gov This reactivity leads to the formation of CuO films in ALD processes. researchgate.netwiley.com

Carbon Monoxide (CO): While not as extensively studied as the other co-reactants in the context of Cu(acac)₂ deposition, the interaction of CO with copper surfaces is a well-known phenomenon in surface science and catalysis.

Kinetics of Precursor Sublimation and Thermal Deposition

The kinetics of Cu(acac)₂ sublimation and its subsequent thermal decomposition are critical parameters that govern the rate of film growth in CVD processes. The sublimation rate of Cu(acac)₂ has been found to be independent of time and inversely proportional to the pressure of the carrier gas (e.g., H₂ or Ar). researchgate.netosti.gov The apparent activation energy for the sublimation process has been determined to be 105.3 ± 9 kcal/mol. researchgate.netosti.gov

The thermal decomposition of Cu(acac)₂ on a substrate is a first-order reaction. sioc-journal.cn The rate-controlling step can vary depending on the experimental conditions. At low laser intensity in a laser-induced CVD process, the surface reaction on the substrate is the rate-limiting step. sioc-journal.cn At high laser intensity, the transport of precursor molecules to the substrate becomes the rate-limiting step. sioc-journal.cn In MOCVD for copper oxide films, the growth kinetics have been described by a Langmuir-Hinshelwood mechanism, involving the non-competitive adsorption of the reactants. researchgate.net